C.I. Acid violet 34, disodium salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex compounds involves specific reactions that can include the use of counter-current chromatography and other preparative methods. For example, Weisz et al. (2011) detailed a method for separating related compounds using pH-zone-refining counter-current chromatography, highlighting the technical approaches that might be relevant for synthesizing or isolating compounds like C.I. Acid Violet 34, disodium salt (Weisz, Mazzola, & Ito, 2011).

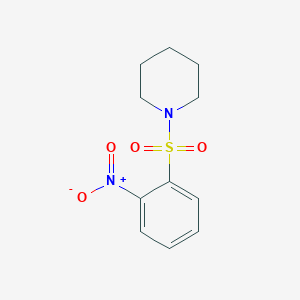

Molecular Structure Analysis

The molecular structure of compounds similar to C.I. Acid Violet 34, disodium salt, has been explored through crystallographic studies. For instance, the study by Brufani et al. (1966) on the disodium salt of a different compound provides insights into how crystallographic methods can reveal the planar and partially aromatic nature of these complex salts (Brufani, Casini, Fedeli, Giacomello, & Vaciago, 1966).

Chemical Reactions and Properties

Chemical reactions and properties of such complex dyes often involve interactions with metals or other specific reagents. MacDonald and Yoe (1963) discussed the spectrophotometric determination of metals using related disodium salts, demonstrating the chemical reactivity and potential analytical applications of these compounds (MacDonald & Yoe, 1963).

Physical Properties Analysis

The physical properties of C.I. Acid Violet 34, disodium salt, such as solubility, color properties, and stability, are crucial for its application in various fields. While specific details on this compound are scarce, studies on related compounds offer valuable insights into how these properties are analyzed and utilized in practice.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and behavior in various chemical environments, are essential for understanding the full range of applications and safety measures for handling and using C.I. Acid Violet 34, disodium salt. Research, such as that by Zhu et al. (2015), investigating the use of disodium salts in battery technologies, illustrates the innovative applications driven by the chemical properties of these salts (Zhu, Li, Liang, Tao, & Chen, 2015).

Aplicaciones Científicas De Investigación

Application 1: Photoswitching

- Summary of the Application: Acid Violet 3 (AV3), a type of acidic azo dye, has been studied for its potential use in photosensing, photomedicine, and nonlinear optics . The proton-controlled photophysics of AV3 is explored, with a focus on its photoisomerization mechanism .

- Methods of Application: Density functional theory is used to predict the ground- and excited-state potential energy surfaces, and the proposed photoisomerization mechanism is confirmed with spectroscopic experiments .

- Results or Outcomes: The study provides a roadmap to control the reactivity of AV3 across 11 orders of magnitude of proton concentration, making them interesting candidates for a range of pharmaceuticals .

Application 2: Dye Removal

- Summary of the Application: Acid Red 14, a synthetic red food dye from the azo dye group, which usually comes as a disodium salt, has been used in studies focusing on the removal of dyes from wastewater .

- Methods of Application: The study uses low-cost and eco-friendly adsorbents as an alternative to the current expensive methods of removing dyes from wastewater . The use of not hydrolyzed poly (styrene-alternative-maleic anhydride) (PSMA) polymer has been explored for the removal of acid red-14 dye from aqueous solutions .

- Results or Outcomes: The study found that the adsorption of this dye on adsorbents particles are monolayer and correspond to the Langmuir isotherm . The adsorption kinetics followed the pseudo-second-order rate equation for sorption of this dye on PSMA adsorbent .

Application 3: Photomedicine

- Summary of the Application: Acid Violet 3 (AV3), a type of acidic azo dye, has been studied for its potential use in photomedicine . The proton-controlled photophysics of AV3 is explored, with a focus on its photoisomerization mechanism .

- Methods of Application: Density functional theory is used to predict the ground- and excited-state potential energy surfaces, and the proposed photoisomerization mechanism is confirmed with spectroscopic experiments .

- Results or Outcomes: The study provides a roadmap to control the reactivity of AV3 across 11 orders of magnitude of proton concentration, making them interesting candidates for a range of pharmaceuticals .

Application 4: Chromatographic Separation

- Summary of the Application: Acid Violet 34, disodium salt has been used in studies focusing on chromatographic separation .

- Methods of Application: The study uses Newcrom R1 HPLC column for the separation of Acid Violet 34, disodium salt .

- Results or Outcomes: The study found that the Newcrom R1 HPLC column is effective in separating Acid Violet 34, disodium salt .

Application 5: Nonlinear Optics

- Summary of the Application: Acid Violet 3 (AV3), a type of acidic azo dye, has been studied for its potential use in nonlinear optics . The proton-controlled photophysics of AV3 is explored, with a focus on its photoisomerization mechanism .

- Methods of Application: Density functional theory is used to predict the ground- and excited-state potential energy surfaces, and the proposed photoisomerization mechanism is confirmed with spectroscopic experiments .

- Results or Outcomes: The study provides a roadmap to control the reactivity of AV3 across 11 orders of magnitude of proton concentration, making them interesting candidates for a range of pharmaceuticals .

Application 6: Chromatographic Separation

- Summary of the Application: Acid Violet 34, disodium salt has been used in studies focusing on chromatographic separation .

- Methods of Application: The study uses Newcrom R1 HPLC column for the separation of Acid Violet 34, disodium salt .

- Results or Outcomes: The study found that the Newcrom R1 HPLC column is effective in separating Acid Violet 34, disodium salt .

Propiedades

IUPAC Name |

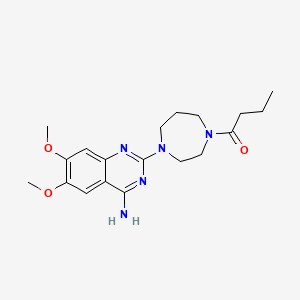

disodium;5-methyl-2-[[5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNCDTLHQPLASV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-04-4 (Parent) | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041716 | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Acid violet 34, disodium salt | |

CAS RN |

6408-63-5 | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-((9,10-dihydro-9,10-dioxoanthracene-1,5-diimino)bis(5-methylbenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)